molecular formula C16H22N2O4S B256260 N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Cat. No. B256260
M. Wt: 338.4 g/mol
InChI Key: ZWJDUQXFQAARMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TDZD-8 is a member of the thiazolidinedione family, which is known for its anti-diabetic properties. However, TDZD-8 has been found to have a broader range of applications beyond diabetes, including cancer, Alzheimer's disease, and inflammation.

Mechanism of Action

N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. By inhibiting GSK-3β, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to inhibit cell growth and induce cell cycle arrest and apoptosis. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to reduce beta-amyloid plaque accumulation and improve cognitive function. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its specificity for GSK-3β, which reduces the risk of off-target effects. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is also relatively easy to synthesize and has a high purity, which makes it suitable for lab experiments. However, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide also has a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide research. One area is the development of more potent and selective GSK-3β inhibitors based on the structure of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. Another area is the investigation of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in combination with other drugs to enhance its therapeutic effects. Finally, the use of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in clinical trials for various diseases, including cancer and Alzheimer's disease, should be explored.

Synthesis Methods

N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4,4-dimethyl-3-oxoisothiazolidine-2-thione, which is then reacted with 4-aminobenzoyl chloride to form N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. The purity of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be improved by recrystallization.

Scientific Research Applications

N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

N-tert-butyl-3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C16H22N2O4S/c1-15(2,3)17-13(19)11-7-6-8-12(9-11)18-14(20)16(4,5)10-23(18,21)22/h6-9H,10H2,1-5H3,(H,17,19)

InChI Key

ZWJDUQXFQAARMX-UHFFFAOYSA-N

SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C

Origin of Product

United States

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